Morroniside is a natural product found in Gentiana straminea, Tripterospermum japonicum, and other organisms with data available.

Morroniside

CAS No.: 25406-64-8

Cat. No.: VC1887359

Molecular Formula: C17H26O11

Molecular Weight: 406.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 25406-64-8 |

|---|---|

| Molecular Formula | C17H26O11 |

| Molecular Weight | 406.4 g/mol |

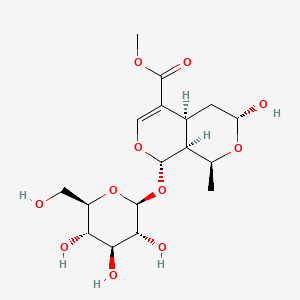

| IUPAC Name | methyl 3-hydroxy-1-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate |

| Standard InChI | InChI=1S/C17H26O11/c1-6-11-7(3-10(19)26-6)8(15(23)24-2)5-25-16(11)28-17-14(22)13(21)12(20)9(4-18)27-17/h5-7,9-14,16-22H,3-4H2,1-2H3/t6?,7?,9-,10?,11?,12-,13+,14-,16?,17+/m1/s1 |

| Standard InChI Key | YTZSBJLNMIQROD-HVOIIHJLSA-N |

| Isomeric SMILES | CC1C2C(CC(O1)O)C(=COC2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)OC |

| SMILES | CC1C2C(CC(O1)O)C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)OC |

| Canonical SMILES | CC1C2C(CC(O1)O)C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)OC |

Introduction

Chemical Structure and Source

Morroniside is an atypical secoiridoid glycoside containing a six-membered cyclic inner ether fragment, which differentiates it from typical iridoid glycosides that contain the double bond scaffold of cyclopentapyran . It is one of the most abundant iridoid glycosides in Cornus officinalis, also known by its Chinese name "Shanzhuyu" . The compound is extracted from the dry ripe sarcocarp of the plant and can be purified to a high degree (>98%) using high-performance liquid chromatography (HPLC) .

Pharmacokinetics

Absorption

Morroniside is rapidly absorbed following oral administration. Multiple studies have investigated its absorption characteristics using various analytical methods, including HPLC and HPLC/electrospray ionization tandem mass spectrometry (LC-MS/MS) . Research has examined the absorption of morroniside from different sources, including pure compound, crude C. officinalis extract, and its jiuzhipin (processed form) .

Metabolism

Morroniside undergoes metabolism primarily through intestinal bacteria. Studies have identified several metabolites of morroniside in rats, including mor-1 and mor-2 . Human intestinal bacteria metabolize morroniside to produce three identified metabolites: aglycone (M1), dehydroxylated aglycone (M2), and methylated aglycone (M3) . The differences between rat and human metabolites provide valuable insights for the clinical application of morroniside.

Pharmacokinetic Parameters

Table 1 summarizes the main pharmacokinetic parameters of morroniside from various sources and administration routes:

| Parameter | Rat | Beagle dog | ||||||||||

|---|---|---|---|---|---|---|---|---|---|---|---|---|

| Source | Extract 1 | Extract 2 | Jiuzhipin | Pure (iv) | Pure | Pure | Pure | Pure | Pure | Pure | Pure | Pure |

| Dose (mg/kg) | 20×10^3 | 4×10^3 | 20×10^3 | 5 | 10 | 20 | 40 | 20 | 40 | 5 | 15 | 45 |

| T½ (min) | 103.79±10.83 | 92.57±26.21 | 178.2±67.48 | 40.2±8.3 | 69.4±14.1 | 103.9±23.4 | 90.2±32.6 | 72.63±1.33 | 106.29±12.25 | 53.4±9.6 | 64.2±12 | 61.8±9 |

| Cmax (μg/mL) | 375.53±103.91 | 1.32±0.42 | 928.77±245.68 | 36.54±4.33 | 0.766±0.085 | 1.292±0.346 | 1.481±0.268 | 0.764±0.084 | 1.300±0.265 | 0.676±0.176 | 0.176±0.438 | 0.453±0.149 |

| Tmax (min) | - | 60.50±15.00 | - | - | - | - | - | 53.00±9.75 | 59.00±5.47 | 69±29.4 | 42±12.6 | 36±8.4 |

| AUC(0-t) (μg·min/mL) | 39492±4209 | 199.51±21.96 | 92824±8776 | 772.17±101.79 | 102.81±17.7 | 166.04±30.42 | 193.36±45.56 | 109.07±14.64 | 166.01±30.30 | 9.756±1.434 | 23.718±4.446 | 6.198±18.672 |

T½: half-life; Cmax: maximum concentration; Tmax: time to peak concentration; AUC: area under the curve

Protein Binding

The plasma protein binding percentages of morroniside vary across species: 40.46-48.38% in rats, 24.45-34.75% in beagles, and 22.60-27.11% in humans . These differences in binding properties may influence the pharmacokinetic and pharmacodynamic profiles of morroniside across species.

Pharmacodynamics and Mechanisms of Action

Modulation of TNFα/NF-κB Signaling Pathway

Morroniside exerts anti-inflammatory effects through inhibition of the TNFα/NF-κB signaling pathway. Studies reveal that morroniside attenuates both canonical and non-canonical NF-κB signaling activated by TNFα in skeletal muscle . This inhibition reduces the production of inflammatory mediators and prevents zinc accumulation, which contributes to its anti-atrophic effects in skeletal muscle .

Regulation of Cell Cycle Activity

In cardiac tissue, morroniside induces cardiomyocyte cell cycle activity by upregulating several cell cycle proteins, including cyclin D1, CDK4, cyclin A2, and cyclin B1 . This mechanism contributes to cardiac repair following acute myocardial infarction by promoting cardiomyocyte proliferation and reducing myocardial fibrosis .

Activation of Wnt/β-Catenin Signaling

In the context of hair growth regulation, morroniside activates the Wnt/β-catenin signaling pathway . This activation enhances the proliferation and migration of outer root sheath cells, accelerates the onset of anagen (growth phase), and delays catagen (regression phase) in hair follicles .

Therapeutic Applications

Prevention and Treatment of Muscle Atrophy

Morroniside effectively ameliorates inflammatory skeletal muscle atrophy through multiple mechanisms . Studies using TNFα-treated C2C12 myotubes and denervation-induced muscle atrophy models showed that morroniside treatment:

-

Reduced the expression of atrophy-related genes (Atrogin1 and MuRF1)

-

Prevented the degradation of myosin heavy chain (MyHC)

-

Decreased muscle protein ubiquitination

-

Downregulated autophagy-related proteins (Bnip3, LC3a, and LC3b)

These effects collectively preserved muscle mass and function in inflammation-associated muscle atrophy conditions .

Cardiac Repair and Protection

Following acute myocardial infarction (AMI), morroniside induces cardiomyocyte cell cycle activity and cardiac repair . In a rat model of AMI, morroniside treatment (120 or 240 mg/kg) significantly:

-

Reduced Q wave amplitude and incidence in ECG recordings

-

Decreased infarct size as shown by Masson's trichrome staining

-

Attenuated cardiomyocyte hypertrophy

These findings suggest that morroniside promotes cardiac repair by stimulating cardiomyocyte proliferation rather than merely protecting surviving cells .

Hair Growth Regulation

Research indicates that morroniside regulates hair follicle growth and development . Treatment with morroniside significantly enhanced outer root sheath cell proliferation and migration in vitro and upregulated Wnt10b, β-catenin, and lef1 expression . In a hair-induced mouse model, morroniside injection accelerated the onset of anagen and delayed hair follicle catagen transition .

Other Therapeutic Applications

Additional studies have identified various other therapeutic effects of morroniside, including:

-

Treatment of osteoarthritis

-

Inhibition of platelet aggregation

-

Prevention of diabetic angiopathies and renal damage

Future Research Directions

Despite the significant advances in understanding the pharmacokinetics, pharmacodynamics, and therapeutic potential of morroniside, several areas warrant further investigation:

-

Optimization of delivery systems to enhance bioavailability and target-tissue distribution

-

Elucidation of additional molecular mechanisms underlying its diverse effects

-

Exploration of potential synergistic effects with other therapeutic agents

-

Development of clinical trial protocols to translate preclinical findings into human applications

-

Investigation of long-term effects and identification of optimal therapeutic windows for different conditions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume